molecular formula C14H15NO2 B13351414 4-(4-Isopropoxyphenyl)-1H-pyrrole-3-carbaldehyde

4-(4-Isopropoxyphenyl)-1H-pyrrole-3-carbaldehyde

Cat. No.: B13351414
M. Wt: 229.27 g/mol
InChI Key: JGRISPVSHYPTLZ-UHFFFAOYSA-N
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Description

4-(4-Isopropoxyphenyl)-1H-pyrrole-3-carbaldehyde is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a pyrrole ring substituted with an isopropoxyphenyl group and a formyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Isopropoxyphenyl)-1H-pyrrole-3-carbaldehyde typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Isopropoxyphenyl Group: The isopropoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where an isopropoxybenzene reacts with a pyrrole derivative in the presence of a Lewis acid catalyst.

    Formylation: The formyl group can be introduced using the Vilsmeier-Haack reaction, where a pyrrole derivative reacts with a formylating agent such as DMF and POCl3.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

4-(4-Isopropoxyphenyl)-1H-pyrrole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 4-(4-Isopropoxyphenyl)-1H-pyrrole-3-carboxylic acid.

    Reduction: 4-(4-Isopropoxyphenyl)-1H-pyrrole-3-methanol.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Isopropoxyphenyl)-1H-pyrrole-3-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Isopropoxyphenyl)-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-Isopropylphenol: An organic compound with a similar isopropyl group but lacks the pyrrole ring and formyl group.

    4-Isopropenylphenol: Contains an isopropenyl group instead of an isopropoxy group.

Uniqueness

4-(4-Isopropoxyphenyl)-1H-pyrrole-3-carbaldehyde is unique due to the combination of its pyrrole ring, isopropoxyphenyl group, and formyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

4-(4-propan-2-yloxyphenyl)-1H-pyrrole-3-carbaldehyde

InChI

InChI=1S/C14H15NO2/c1-10(2)17-13-5-3-11(4-6-13)14-8-15-7-12(14)9-16/h3-10,15H,1-2H3

InChI Key

JGRISPVSHYPTLZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=CNC=C2C=O

Origin of Product

United States

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